molecular formula C26H23FN4O4S B11083949 N-[5-{2-[(3-ethoxyphenyl)amino]-2-oxoethyl}-3-(4-fluorophenyl)-4-oxo-2-thioxoimidazolidin-1-yl]benzamide

N-[5-{2-[(3-ethoxyphenyl)amino]-2-oxoethyl}-3-(4-fluorophenyl)-4-oxo-2-thioxoimidazolidin-1-yl]benzamide

Cat. No.: B11083949
M. Wt: 506.5 g/mol
InChI Key: XLKJGWLSTZZMSK-UHFFFAOYSA-N
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Description

“N-[5-{2-[(3-ethoxyphenyl)amino]-2-oxoethyl}-3-(4-fluorophenyl)-4-oxo-2-thioxoimidazolidin-1-yl]benzamide” is a synthetic organic compound that belongs to the class of imidazolidinone derivatives. This compound is characterized by its complex structure, which includes an ethoxyphenyl group, a fluorophenyl group, and a benzamide moiety. It is of interest in medicinal chemistry due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-[5-{2-[(3-ethoxyphenyl)amino]-2-oxoethyl}-3-(4-fluorophenyl)-4-oxo-2-thioxoimidazolidin-1-yl]benzamide” can be achieved through a multi-step process:

    Formation of the Imidazolidinone Core: The imidazolidinone core can be synthesized by reacting a suitable diamine with a carbonyl compound under acidic conditions.

    Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced via a nucleophilic substitution reaction using an appropriate ethoxyphenyl halide.

    Addition of the Fluorophenyl Group: The fluorophenyl group can be added through a Friedel-Crafts acylation reaction.

    Attachment of the Benzamide Moiety: The final step involves the coupling of the imidazolidinone derivative with a benzoyl chloride derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the ethoxyphenyl group, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic substitution reactions may require reagents like nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced derivatives.

    Substitution: Nitrated or halogenated aromatic compounds.

Scientific Research Applications

Chemistry

This compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It can serve as a probe to investigate biochemical pathways.

Medicine

The compound may exhibit pharmacological activities, such as anti-inflammatory, anticancer, or antimicrobial properties. It can be evaluated in preclinical studies to determine its therapeutic potential.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of “N-[5-{2-[(3-ethoxyphenyl)amino]-2-oxoethyl}-3-(4-fluorophenyl)-4-oxo-2-thioxoimidazolidin-1-yl]benzamide” would depend on its specific biological target. Potential mechanisms include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

    Receptor Modulation: It may interact with cellular receptors, altering signal transduction pathways.

    DNA Intercalation: The compound could intercalate into DNA, affecting gene expression and replication.

Comparison with Similar Compounds

Similar Compounds

  • N-[5-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-3-(4-chlorophenyl)-4-oxo-2-thioxoimidazolidin-1-yl]benzamide
  • N-[5-{2-[(3-ethoxyphenyl)amino]-2-oxoethyl}-3-(4-bromophenyl)-4-oxo-2-thioxoimidazolidin-1-yl]benzamide

Uniqueness

The unique combination of the ethoxyphenyl, fluorophenyl, and benzamide groups in “N-[5-{2-[(3-ethoxyphenyl)amino]-2-oxoethyl}-3-(4-fluorophenyl)-4-oxo-2-thioxoimidazolidin-1-yl]benzamide” distinguishes it from similar compounds. This specific arrangement of functional groups may confer distinct biological activities and chemical reactivity, making it a compound of interest for further research and development.

Properties

Molecular Formula

C26H23FN4O4S

Molecular Weight

506.5 g/mol

IUPAC Name

N-[5-[2-(3-ethoxyanilino)-2-oxoethyl]-3-(4-fluorophenyl)-4-oxo-2-sulfanylideneimidazolidin-1-yl]benzamide

InChI

InChI=1S/C26H23FN4O4S/c1-2-35-21-10-6-9-19(15-21)28-23(32)16-22-25(34)30(20-13-11-18(27)12-14-20)26(36)31(22)29-24(33)17-7-4-3-5-8-17/h3-15,22H,2,16H2,1H3,(H,28,32)(H,29,33)

InChI Key

XLKJGWLSTZZMSK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)NC(=O)CC2C(=O)N(C(=S)N2NC(=O)C3=CC=CC=C3)C4=CC=C(C=C4)F

Origin of Product

United States

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